molecular formula C2H3ClO B048357 Acetyl chloride-13C2 CAS No. 89186-79-8

Acetyl chloride-13C2

Cat. No. B048357
CAS RN: 89186-79-8
M. Wt: 80.48 g/mol
InChI Key: WETWJCDKMRHUPV-ZDOIIHCHSA-N
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Patent
US09174921B2

Procedure details

If X is the carboxyl group O—C(O)—R5, carboxylic anhydrides are obtained. If R1 and R5 are each methyl, acetic anhydride is obtained, this being prepared industrially from acetic acid via the dehydration to give the ketene and subsequent addition of acetic acid (Weissermel, Arpe, Industrielle organische Chemie, 3rd edition, VCH, 1988, pages 193-194). Propionic anhydride can be obtained from propionic acid by dewatering, or by reaction with propionyl chloride. Mixed anhydrides in which R5 is not methyl or ethyl can be obtained from acetic acid or propionic acid via acetyl chloride or propionyl chloride with subsequent reaction of the corresponding carboxylic acid (Ullmanns Encyklopädie der technishen Chemie, 4th edition, 1980, Verlag Chemie GmbH, Volume 19, page 457).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([Cl:5])(=[O:4])[CH2:2][CH3:3].C(O)(=[O:8])C>>[C:1]([OH:4])(=[O:8])[CH2:2][CH3:3].[C:1]([Cl:5])(=[O:4])[CH3:2].[C:1]([Cl:5])(=[O:4])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)Cl
Step Two
Name
anhydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)O
Name
Type
product
Smiles
C(C)(=O)Cl
Name
Type
product
Smiles
C(CC)(=O)Cl
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09174921B2

Procedure details

If X is the carboxyl group O—C(O)—R5, carboxylic anhydrides are obtained. If R1 and R5 are each methyl, acetic anhydride is obtained, this being prepared industrially from acetic acid via the dehydration to give the ketene and subsequent addition of acetic acid (Weissermel, Arpe, Industrielle organische Chemie, 3rd edition, VCH, 1988, pages 193-194). Propionic anhydride can be obtained from propionic acid by dewatering, or by reaction with propionyl chloride. Mixed anhydrides in which R5 is not methyl or ethyl can be obtained from acetic acid or propionic acid via acetyl chloride or propionyl chloride with subsequent reaction of the corresponding carboxylic acid (Ullmanns Encyklopädie der technishen Chemie, 4th edition, 1980, Verlag Chemie GmbH, Volume 19, page 457).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([Cl:5])(=[O:4])[CH2:2][CH3:3].C(O)(=[O:8])C>>[C:1]([OH:4])(=[O:8])[CH2:2][CH3:3].[C:1]([Cl:5])(=[O:4])[CH3:2].[C:1]([Cl:5])(=[O:4])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)Cl
Step Two
Name
anhydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)O
Name
Type
product
Smiles
C(C)(=O)Cl
Name
Type
product
Smiles
C(CC)(=O)Cl
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09174921B2

Procedure details

If X is the carboxyl group O—C(O)—R5, carboxylic anhydrides are obtained. If R1 and R5 are each methyl, acetic anhydride is obtained, this being prepared industrially from acetic acid via the dehydration to give the ketene and subsequent addition of acetic acid (Weissermel, Arpe, Industrielle organische Chemie, 3rd edition, VCH, 1988, pages 193-194). Propionic anhydride can be obtained from propionic acid by dewatering, or by reaction with propionyl chloride. Mixed anhydrides in which R5 is not methyl or ethyl can be obtained from acetic acid or propionic acid via acetyl chloride or propionyl chloride with subsequent reaction of the corresponding carboxylic acid (Ullmanns Encyklopädie der technishen Chemie, 4th edition, 1980, Verlag Chemie GmbH, Volume 19, page 457).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([Cl:5])(=[O:4])[CH2:2][CH3:3].C(O)(=[O:8])C>>[C:1]([OH:4])(=[O:8])[CH2:2][CH3:3].[C:1]([Cl:5])(=[O:4])[CH3:2].[C:1]([Cl:5])(=[O:4])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)Cl
Step Two
Name
anhydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)O
Name
Type
product
Smiles
C(C)(=O)Cl
Name
Type
product
Smiles
C(CC)(=O)Cl
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.